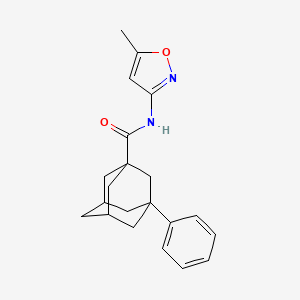

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide

CAS No.: 701248-44-4

Cat. No.: VC5163090

Molecular Formula: C21H24N2O2

Molecular Weight: 336.435

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 701248-44-4 |

|---|---|

| Molecular Formula | C21H24N2O2 |

| Molecular Weight | 336.435 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide |

| Standard InChI | InChI=1S/C21H24N2O2/c1-14-7-18(23-25-14)22-19(24)21-11-15-8-16(12-21)10-20(9-15,13-21)17-5-3-2-4-6-17/h2-7,15-16H,8-13H2,1H3,(H,22,23,24) |

| Standard InChI Key | HZWGUUGBNTWNRZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Introduction

Molecular Formula

The molecular formula of the compound is C21H24N2O2, indicating moderate molecular weight and potential drug-likeness.

Anticancer Activity

Compounds containing adamantane and oxazole derivatives have been studied for their cytotoxicity against cancer cells. The presence of a carboxamide group enhances binding to enzymes or receptors involved in cancer progression. While specific data for this compound are unavailable, related structures suggest it may exhibit activity against tumor cell lines through mechanisms such as:

-

Inhibition of mitotic processes.

-

Disruption of cellular signaling pathways.

Antiviral Potential

Adamantane derivatives (e.g., amantadine) are known for their antiviral properties, particularly against influenza viruses. The inclusion of an oxazole ring could broaden the spectrum of activity by targeting additional viral proteins.

Central Nervous System (CNS) Applications

Due to the lipophilic adamantane core, the compound may cross the blood-brain barrier, making it a candidate for CNS-related conditions such as neurodegenerative diseases or psychiatric disorders.

Synthesis

The synthesis likely involves:

-

Formation of the adamantane carboxylic acid derivative.

-

Coupling with the oxazole amine derivative via amide bond formation using coup

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume